molecular formula C8H3BrF6O2 B12849496 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol

Cat. No.: B12849496
M. Wt: 325.00 g/mol
InChI Key: NWTFTNXWFQXLHV-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H3BrF6O2. It is known for its unique structure, which includes both bromine and trifluoromethyl groups attached to a phenol ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol typically involves the bromination of a precursor compound, followed by the introduction of trifluoromethoxy and trifluoromethyl groups. The reaction conditions often require the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the bromine or trifluoromethyl groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Medicine: Research into potential pharmaceutical applications includes its use as a lead compound for drug development.

    Industry: It is employed in the development of new materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(trifluoromethoxy)phenol
  • 3-Bromo-4-(trifluoromethyl)phenol
  • 3-Bromo-4-(trifluoromethoxy)aniline

Uniqueness

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol stands out due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C8H3BrF6O2

Molecular Weight

325.00 g/mol

IUPAC Name

3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenol

InChI

InChI=1S/C8H3BrF6O2/c9-5-2-3(16)1-4(7(10,11)12)6(5)17-8(13,14)15/h1-2,16H

InChI Key

NWTFTNXWFQXLHV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)O

Origin of Product

United States

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